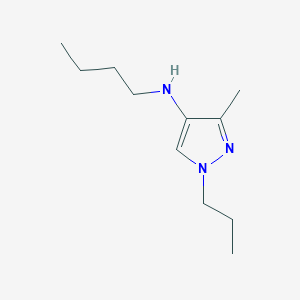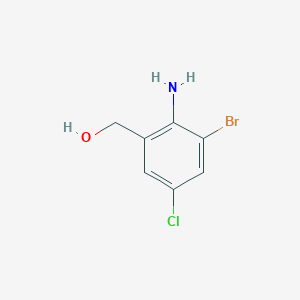
3,5-Dibromo-6-methoxy-pyridin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-6-methoxy-pyridin-2-ylamine is a chemical compound with the molecular formula C6H6Br2N2O. It is characterized by the presence of two bromine atoms, a methoxy group, and an amine group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine typically involves the bromination of 6-methoxy-2-pyridinamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-6-methoxy-pyridin-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can produce oxidized pyridine derivatives.
Scientific Research Applications
3,5-Dibromo-6-methoxy-pyridin-2-ylamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-pyridinamine: Lacks the methoxy group, which affects its chemical properties and reactivity.
6-Methoxy-2-pyridinamine: Lacks the bromine atoms, resulting in different reactivity and applications.
3,5-Dichloro-6-methoxy-pyridin-2-ylamine: Similar structure but with chlorine atoms instead of bromine, leading to different chemical behavior.
Uniqueness
3,5-Dibromo-6-methoxy-pyridin-2-ylamine is unique due to the presence of both bromine atoms and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and synthetic pathways.
Properties
Molecular Formula |
C6H6Br2N2O |
|---|---|
Molecular Weight |
281.93 g/mol |
IUPAC Name |
3,5-dibromo-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H6Br2N2O/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H2,9,10) |
InChI Key |
ZNWSYPPJZPGVFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732255.png)

![hexyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732262.png)

![N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732273.png)
![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732286.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732294.png)
![(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B11732295.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)

![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)

![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11732355.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
